4-Methoxy-N-(piperidin-3-ylmethyl)benzamide
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Overview
Description
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by a benzamide core structure substituted with a methoxy group at the para position and a piperidin-3-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and piperidine.
Formation of Intermediate: 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride intermediate is then reacted with piperidin-3-ylmethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(piperidin-3-ylmethyl)benzamide or 4-formyl-N-(piperidin-3-ylmethyl)benzamide.
Reduction: Formation of 4-methoxy-N-(piperidin-3-ylmethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidin-3-ylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(piperidin-4-ylmethyl)benzamide
- 4-Methoxy-N-(piperidin-2-ylmethyl)benzamide
- 4-Methoxy-N-(morpholin-4-ylmethyl)benzamide
Uniqueness
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is unique due to the specific position of the piperidin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
4-methoxy-N-(piperidin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYFJKBLUNFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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